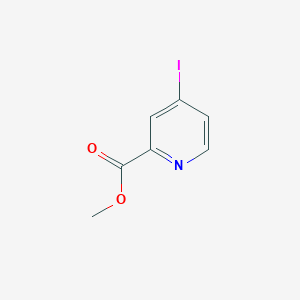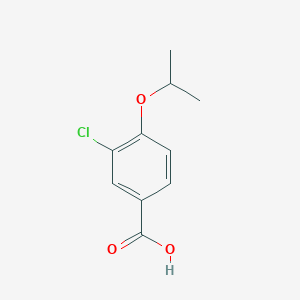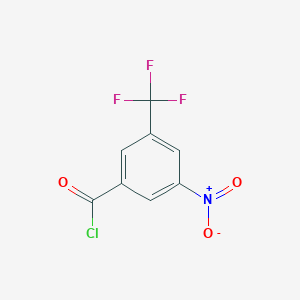
Methyl 4-iodopyridine-2-carboxylate
概要
説明
Methyl 4-iodopyridine-2-carboxylate is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its iodine substituent at the fourth position and a carboxylate ester group at the second position. It is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-iodopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 2-pyridinecarboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the fourth position of the pyridine ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with an aryl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include 4-aminopyridine-2-carboxylate, 4-thiopyridine-2-carboxylate, etc.
Coupling: Various biaryl compounds depending on the coupling partner.
Reduction: Methyl 4-hydroxypyridine-2-carboxylate.
科学的研究の応用
Methyl 4-iodopyridine-2-carboxylate is widely used in scientific research due to its versatility:
Medicinal Chemistry: It is used to modify drug molecules, enhancing their biological activity and pharmacokinetic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules with specific structural features.
Material Science: Used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Employed in the development of probes and ligands for studying biological pathways and molecular interactions.
作用機序
The mechanism of action of methyl 4-iodopyridine-2-carboxylate depends on its application. In medicinal chemistry, it can act as a pharmacophore, interacting with specific biological targets such as enzymes or receptors. The iodine substituent and ester group can influence the compound’s binding affinity and selectivity, modulating its biological activity. The compound can also participate in various biochemical pathways, affecting cellular processes and signaling mechanisms .
類似化合物との比較
Methyl 4-iodopyridine-2-carboxylate can be compared with other iodinated pyridine derivatives, such as:
Methyl 2-iodopyridine-4-carboxylate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Methyl 3-iodopyridine-2-carboxylate: Another isomer with distinct chemical properties and uses.
Methyl 4-bromopyridine-2-carboxylate: Bromine instead of iodine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
methyl 4-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLSLNACLYWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627982 | |
| Record name | Methyl 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380381-28-2 | |
| Record name | Methyl 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














